3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-benzylsulfanyl-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S/c24-23(25)15-8-4-7-14(11-15)16-9-10-17-19-20-18(22(17)21-16)26-12-13-5-2-1-3-6-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQGEPACJIPHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves a multi-step process. One common method includes the cycloaddition of 3-aminopyridazines with nitriles, catalyzed by bimetallic copper and zinc. This process involves a tandem C–N addition followed by an intramolecular oxidative N–N bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
PDE4 Inhibitors
Compound 18 (): (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Substituents : 3-position: 2,5-dimethoxyphenyl; 6-position: methoxy-tetrahydrofuran-phenyl.
- Activity : Potent PDE4A inhibitor (IC₅₀ < 10 nM) with >100-fold selectivity over other PDE isoforms.
- Key Difference : The absence of a nitro group reduces electron-withdrawing effects but enhances solubility via methoxy groups.
- 3-Cyclopropyl-6-(4-((4-Fluorophenyl)Sulfonyl)Piperazinyl)-[1,2,4]Triazolo[4,3-b]Pyridazine () Substituents: 3-position: cyclopropyl; 6-position: piperazinyl-sulfonyl-fluorophenyl. Activity: Likely targets PDE or kinase enzymes (exact activity unspecified).
BRD4 Bromodomain Inhibitors
- Compound 5 (): 3-Cyclopropyl-6-(4-isopropylpiperazino)-[1,2,4]triazolo[4,3-b]pyridazine Substituents: 3-position: cyclopropyl; 6-position: isopropylpiperazine. Activity: Inhibits BRD4 BD1 (IC₅₀ ~50 nM) via hydrophobic interactions with the ZA loop. Key Difference: The 3-nitrophenyl group in the query compound may exhibit stronger π-π stacking in the acetyl-lysine binding pocket compared to cyclopropyl.
Compound 6 (): N-[2-(1H-Indol-3-yl)Ethyl]-3-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Amine
- Substituents : 3-position: trifluoromethyl; 6-position: indole-ethylamine.
- Activity : BRD4 inhibitor with improved selectivity due to indole moiety.
- Key Difference : The trifluoromethyl group enhances metabolic stability but reduces solubility.
Antimicrobial Agents
- 3-(4-Methoxyphenyl)-6-(2-(4-Methylbenzylidene)Hydrazinyl)-[1,2,4]Triazolo[4,3-b]Pyridazine ()
- Substituents : 3-position: 4-methoxyphenyl; 6-position: hydrazinyl-methylbenzylidene.
- Activity : Moderate antifungal activity (MIC₉₀ ~25 µg/mL against Candida albicans).
- Key Difference : Hydrazine-based substituents may limit bioavailability compared to thioether linkages.
Activity and Selectivity Trends
Docking and Mechanistic Insights
- PDE4 Binding : Nitro and benzylsulfanyl groups in the query compound likely occupy the hydrophobic Q2 pocket of PDE4, similar to methoxy groups in Compound 18 .
- BRD4 Binding : The 3-nitrophenyl group may mimic acetylated lysine residues, but steric clashes with the ZA loop could reduce affinity compared to smaller substituents like cyclopropyl .
Biological Activity
The compound 3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing insights from various studies.
Synthesis
The synthesis of triazolo-pyridazines typically involves multi-step reactions that integrate various functional groups. The specific compound can be synthesized through methods that involve the reaction of benzyl sulfide with suitable nitro-substituted pyridazines under controlled conditions.
Antiproliferative Activity
A significant aspect of the biological activity of this compound is its antiproliferative effects against cancer cell lines. In a study evaluating various derivatives of triazolo-pyridazines, compounds demonstrated moderate to potent activity against several cancer cell lines including A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma) with IC50 values ranging from 0.008 to 0.014 μM for the most active derivatives .
The mechanism underlying the antiproliferative activity involves inhibition of tubulin polymerization. This was evidenced through tubulin polymerization assays where the compound significantly disrupted microtubule dynamics, leading to cell cycle arrest at the G2/M phase in treated cells . Molecular docking studies suggest that the compound binds to the colchicine site on tubulin, similar to known microtubule inhibitors like combretastatin A-4.
Table 1: Biological Activity Summary
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 0.008 | Inhibition of tubulin polymerization |
| SGC-7901 | 0.014 | Disruption of microtubule dynamics | |
| HT-1080 | 0.012 | Cell cycle arrest at G2/M phase |
Additional Findings
Research has also indicated that modifications to the triazolo-pyridazine scaffold can lead to enhanced biological activity. For instance, the introduction of different substituents on the phenyl ring has been shown to affect both potency and selectivity against various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the key considerations in optimizing the synthesis of 3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions:
- Temperature : Reactions often proceed at 60–100°C to balance yield and purity.
- Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) catalysts are critical for cyclization and thioether formation .
- Solvents : Ethanol or acetonitrile is preferred for solubility and stability of intermediates.
- Monitoring : Use TLC and NMR to track intermediate formation and final product purity .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve:
- pH Titration : Incubate the compound in buffers (pH 3–10) and analyze degradation via HPLC.
- Thermal Stress Testing : Heat samples at 40–80°C for 24–72 hours, monitoring decomposition by mass spectrometry.
- Photostability : Expose to UV-Vis light (254–365 nm) and assess structural integrity using FTIR .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
- X-ray Crystallography : Resolves 3D structure and intermolecular interactions (if crystals are obtainable).
- HPLC : Quantifies purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives targeting PDE4 isoforms?
- Methodological Answer :
- Substituent Variation : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate PDE4 binding .
- Docking Simulations : Use software like AutoDock Vina to predict interactions with PDE4A/B catalytic domains. Prioritize derivatives with predicted ΔG < −9 kcal/mol .
- In Vitro Testing : Screen analogs against a PDE isoform panel (e.g., 21 isoforms) to confirm selectivity (IC₅₀ < 100 nM for PDE4A/B preferred) .
Q. What experimental approaches validate the compound’s anti-proliferative activity in cancer cell lines?
- Methodological Answer :
- Cell Viability Assays : Use MTT or ATP-based assays in HCT-116 (colon) or MCF-7 (breast) cells. Include positive controls (e.g., doxorubicin).
- Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
- Target Identification : Conduct kinase profiling (e.g., c-Met, Pim-1) to identify inhibitory pathways .
Q. How can computational modeling predict metabolic pathways and toxicity risks?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogS), hepatotoxicity, and CYP450 inhibition.
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., oxidation of benzylsulfanyl to sulfoxide) using Schrödinger’s MetaSite.
- In Silico Toxicity : Apply Derek Nexus to flag structural alerts (e.g., mutagenic nitrophenyl groups) .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 for PDE4) and assay buffers.
- Dose-Response Curves : Test a wider concentration range (e.g., 1 nM–100 µM) to account for potency variability.
- Orthogonal Validation : Confirm enzyme inhibition (e.g., PDE4) with complementary methods like SPR or radioactive cAMP assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
